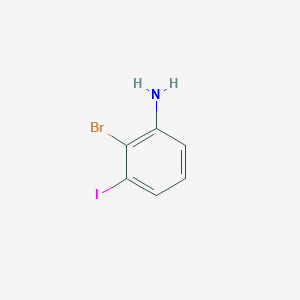

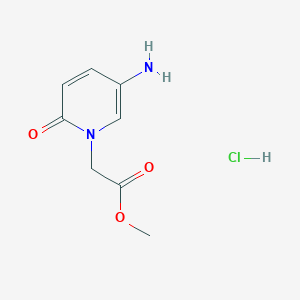

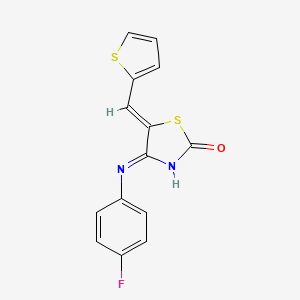

![molecular formula C10H10ClN3S2 B2774586 5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine CAS No. 540515-51-3](/img/structure/B2774586.png)

5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine” is a derivative of the 1,3,4-thiadiazole moiety . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . These reactions lead to the formation of the 1,3,4-thiadiazole moiety and its derivatives .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1,3,4-Thiadiazoles, including derivatives related to 5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine, have been synthesized through various chemical reactions involving cyclization, esterification, and nucleophilic substitution. These methods provide a pathway for the development of compounds with potential biological and industrial applications. For instance, the synthesis of 1,3,4-thiadiazole derivatives through reactions with electrophilic reagents under solvent-free conditions has been demonstrated to produce compounds with insecticidal activity (Ismail et al., 2021)[https://consensus.app/papers/design-synthesis-insecticidal-activity-134thiadiazole-ismail/e4f272aacf28597181bb937a0e45b1c1/?utm_source=chatgpt].

Biological Applications

The derivatives of 1,3,4-thiadiazole have shown diverse biological activities. Some compounds exhibit significant antiviral, antimicrobial, and antifungal properties. For example, derivatives have displayed activity against tobacco mosaic virus (Chen et al., 2010)[https://consensus.app/papers/synthesis-antiviral-activity-chen/d26bb8894b155ff7a28314040a364891/?utm_source=chatgpt], as well as antimicrobial activity against both Gram-positive and Gram-negative bacteria (Sych et al., 2019)[https://consensus.app/papers/search-biologically-active-substances-antimicrobial-sych/9adf1592a37750c6a2bb4cfdaee55036/?utm_source=chatgpt]. Additionally, formazans derived from 1,3,4-thiadiazole bases have shown moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014)[https://consensus.app/papers/synthesis-formazans-mannich-base-54chlorophenyl-agents-sah/ac07c47429cb59aab49610de4825fd33/?utm_source=chatgpt].

Materials Science and Other Applications

In the realm of materials science, 1,3,4-thiadiazole derivatives have been investigated for their potential in crystal engineering and as precursors for the synthesis of organometallic materials. The coordination behavior of these compounds with transition metal ions has been explored, leading to the synthesis of crystalline copper(I) π-complexes with potential applications in materials chemistry (Ardan et al., 2017)[https://consensus.app/papers/ligandforced-dimerization-copperiolefin-complexes-ardan/cda49825ea34529a87687ea3dd13b4fe/?utm_source=chatgpt].

Wirkmechanismus

Target of Action

Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities . They have been reported to possess antifungal , antiviral , and anticonvulsant properties .

Mode of Action

Compounds with similar structures have shown to inhibit certain enzymes, which could be a possible mode of action . For instance, some 5-amino-2-sulfonamide thiadiazoles have shown good binding affinity toward carbonic anhydrase, inhibiting its activity .

Biochemical Pathways

Based on the biological activities of similar compounds, it can be inferred that the compound may interact with several biochemical pathways related to its antifungal, antiviral, and anticonvulsant properties .

Result of Action

Similar compounds have shown to possess certain anti-tobacco mosaic virus activity , and have been effective against mild convulsions .

Zukünftige Richtungen

The future directions for “5-{[1-(2-Chlorophenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities. Given the wide range of activities exhibited by the 1,3,4-thiadiazole moiety, there is potential for the development of new drugs with potent anti-inflammatory, anticonvulsant, antiviral, and other activities .

Eigenschaften

IUPAC Name |

5-[1-(2-chlorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3S2/c1-6(7-4-2-3-5-8(7)11)15-10-14-13-9(12)16-10/h2-6H,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPWRBIXFGFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)SC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

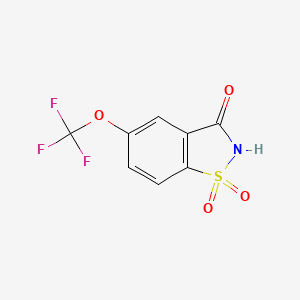

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2774503.png)

![2-[2-Fluoro-4-[[3-(2-methylphenyl)phenyl]methoxy]phenoxy]acetic acid](/img/structure/B2774508.png)

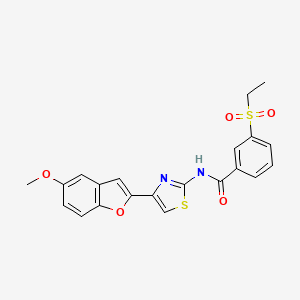

![2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2774512.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2774516.png)

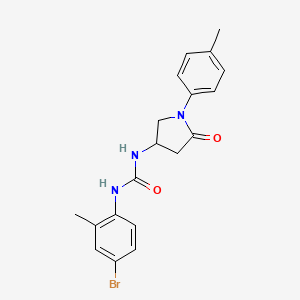

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)